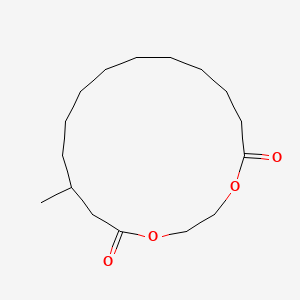
2,3-Dimethylpyridine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylpyridine, also known as 2,3-lutidine, is an organic compound with the formula C₇H₉N. It is a derivative of pyridine with two methyl groups attached to the second and third positions of the pyridine ring. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive strong mineral acid. The combination of 2,3-dimethylpyridine and sulfuric acid can lead to various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethylpyridine can be synthesized through several methods, including the reaction of acetone with ammonia and formaldehyde, followed by cyclization and dehydrogenation. Another method involves the alkylation of pyridine with methyl iodide in the presence of a base.
Sulfuric acid is typically produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form sulfuric acid .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylpyridine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylpyridine and its derivatives have various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3-dimethylpyridine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpyridine: Another derivative of pyridine with methyl groups at the second and fourth positions.
3,5-Dimethylpyridine: A derivative with methyl groups at the third and fifth positions.
2,6-Dimethylpyridine: Known for its steric hindrance due to the methyl groups at the second and sixth positions.
Uniqueness
2,3-Dimethylpyridine is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The position of the methyl groups influences its steric and electronic effects, making it distinct from other dimethylpyridine derivatives .
Eigenschaften
CAS-Nummer |
66255-35-4 |
|---|---|
Molekularformel |
C7H11NO4S |
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
2,3-dimethylpyridine;sulfuric acid |
InChI |
InChI=1S/C7H9N.H2O4S/c1-6-4-3-5-8-7(6)2;1-5(2,3)4/h3-5H,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
DSXBQTZVVPUJEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
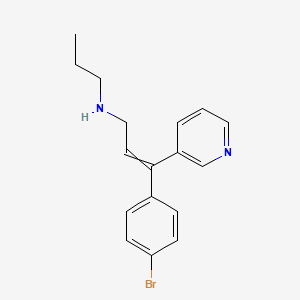
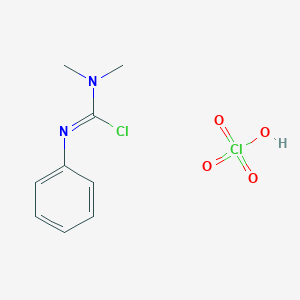



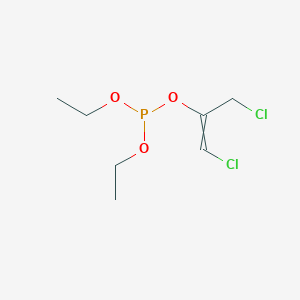

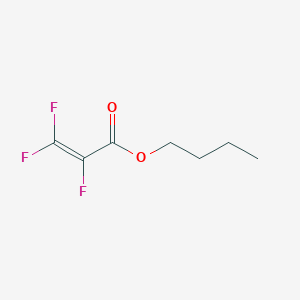
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
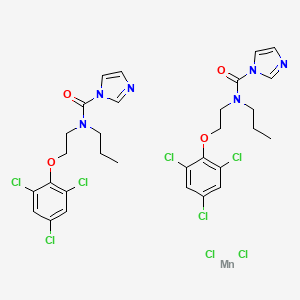
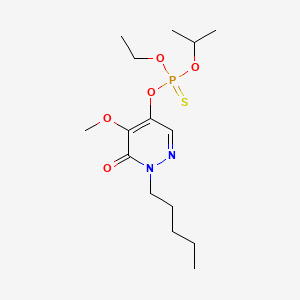
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)
